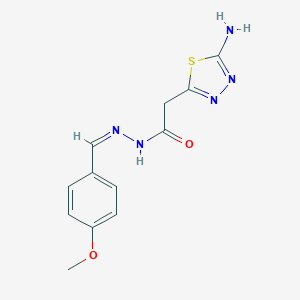![molecular formula C29H36N2O B400648 5-{[1,1'-BIPHENYL]-4-YL}-3-{4'-PROPYL-[1,1'-BI(CYCLOHEXANE)]-4-YL}-1,2,4-OXADIAZOLE](/img/structure/B400648.png)
5-{[1,1'-BIPHENYL]-4-YL}-3-{4'-PROPYL-[1,1'-BI(CYCLOHEXANE)]-4-YL}-1,2,4-OXADIAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Biphenyl-4-yl-3-(4’-propyl-bicyclohexyl-4-yl)-[1,2,4]oxadiazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl group, a bicyclohexyl group, and an oxadiazole ring, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Biphenyl-4-yl-3-(4’-propyl-bicyclohexyl-4-yl)-[1,2,4]oxadiazole typically involves multiple steps, starting with the preparation of the biphenyl and bicyclohexyl precursors. These precursors are then subjected to cyclization reactions to form the oxadiazole ring. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and dehydrating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Biphenyl-4-yl-3-(4’-propyl-bicyclohexyl-4-yl)-[1,2,4]oxadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Biphenyl-4-yl-3-(4’-propyl-bicyclohexyl-4-yl)-[1,2,4]oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 5-Biphenyl-4-yl-3-(4’-propyl-bicyclohexyl-4-yl)-[1,2,4]oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Difluoro-4’-(trans-4-pentylcyclohexyl)biphenyl
- trans, trans-4’-Butyl-4-(3,4-difluorophenyl)bicyclohexyl
- 1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene
Uniqueness
Compared to similar compounds, 5-Biphenyl-4-yl-3-(4’-propyl-bicyclohexyl-4-yl)-[1,2,4]oxadiazole stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its oxadiazole ring, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C29H36N2O |
|---|---|
Molecular Weight |
428.6g/mol |
IUPAC Name |
5-(4-phenylphenyl)-3-[4-(4-propylcyclohexyl)cyclohexyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C29H36N2O/c1-2-6-21-9-11-23(12-10-21)25-13-17-26(18-14-25)28-30-29(32-31-28)27-19-15-24(16-20-27)22-7-4-3-5-8-22/h3-5,7-8,15-16,19-21,23,25-26H,2,6,9-14,17-18H2,1H3 |
InChI Key |
NHAXVEBJEMIHHT-UHFFFAOYSA-N |
SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C3=NOC(=N3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C3=NOC(=N3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(6,7-bisnitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3,4-dimethylphenyl)benzenesulfonamide](/img/structure/B400566.png)
![5-[(2-ethoxy-1-naphthyl)methylene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B400567.png)

![N-[(E)-(2,3-dichlorophenyl)methylideneamino]quinoline-2-carboxamide](/img/structure/B400571.png)
![N-{4-[4-(2-bromo-4,5-dimethoxybenzylidene)-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B400572.png)
![7'-bromo-5'-methylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B400574.png)
![3-Allyl-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B400575.png)
![(5E)-5-[(3-chlorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B400578.png)

![4-[2-(1,3-Benzodioxol-5-ylcarbonyl)carbohydrazonoyl]phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B400583.png)
![1-hydroxy-2-phenyl-3H-naphtho[2,1,8-mna]xanthen-3-one](/img/structure/B400584.png)
![2-[5-(4-Bromophenyl)-2-furyl]-1,3-diphenylimidazolidine](/img/structure/B400585.png)
![2-(3-Chlorophenyl)-5,8-dinitrobenzo[de]isoquinoline-1,3-dione](/img/structure/B400586.png)

